1,5-Dibromo-3-ethoxy-2-fluorobenzene is an organic compound with the molecular formula and a molecular weight of 297.95 g/mol. This compound is characterized by the presence of two bromine atoms, one ethoxy group, and one fluorine atom attached to a benzene ring. It is classified as a halogenated aromatic compound, which makes it relevant in various chemical applications, particularly in organic synthesis and material science .
1,5-Dibromo-3-ethoxy-2-fluorobenzene can be synthesized through several methods, with bromination being the most common approach. The synthesis typically involves the following steps:
The reaction conditions for the bromination process are critical. Typically, maintaining a low temperature helps prevent over-bromination and ensures that the reaction occurs selectively at the 1 and 5 positions of the benzene ring.
The molecular structure of 1,5-dibromo-3-ethoxy-2-fluorobenzene features a benzene ring substituted with two bromine atoms at positions 1 and 5, an ethoxy group at position 3, and a fluorine atom at position 2. The structural representation can be described using its SMILES notation: CCOC1=C(C(=CC(=C1)Br)Br)F
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 297.95 g/mol |
IUPAC Name | 1,5-dibromo-3-ethoxy-2-fluorobenzene |
InChI | InChI=1S/C8H7Br2FO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 |
InChI Key | AHTKIFYFQKDHKN-UHFFFAOYSA-N |
1,5-Dibromo-3-ethoxy-2-fluorobenzene can undergo several types of chemical reactions:
In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile before losing a proton to restore aromaticity. For nucleophilic substitution reactions, conditions must be carefully controlled to ensure successful substitution without side reactions.
The mechanism of action for 1,5-dibromo-3-ethoxy-2-fluorobenzene primarily involves its reactivity in electrophilic aromatic substitution and nucleophilic substitution reactions:
The physical properties of 1,5-dibromo-3-ethoxy-2-fluorobenzene include:
Key chemical properties include:
The compound's reactivity is influenced by its halogen substituents, which can enhance electrophilicity and modulate nucleophilicity.
1,5-Dibromo-3-ethoxy-2-fluorobenzene has several applications in scientific research:
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.:
CAS No.: 2138047-64-8